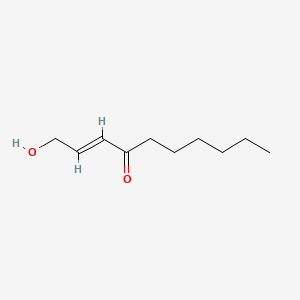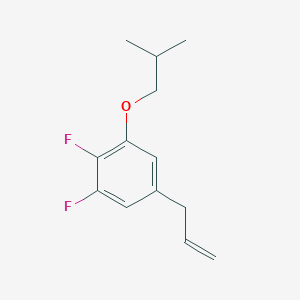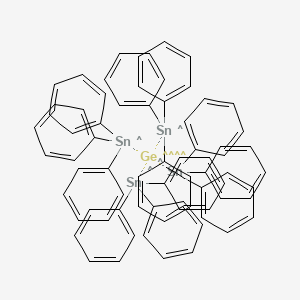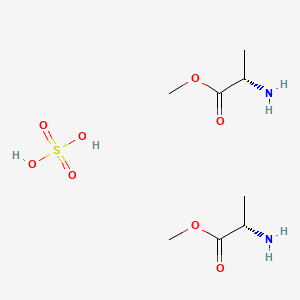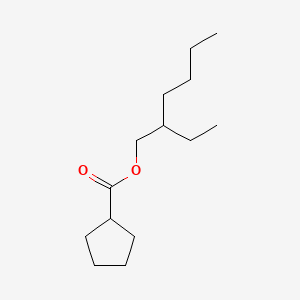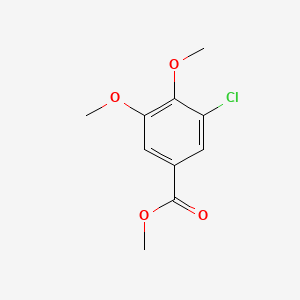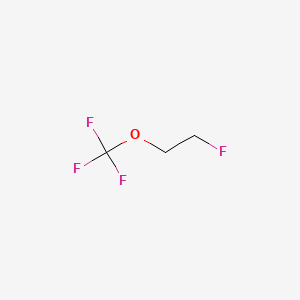
1-Fluoro-2-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(trifluoromethoxy)ethane is an organic compound with the molecular formula C3H4F4O It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to an ethane backbone
Preparation Methods
The synthesis of 1-Fluoro-2-(trifluoromethoxy)ethane typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of 1,1,1-trifluoro-2-(trifluoromethoxy)ethane with fluorinating systems, which can lead to the formation of dehydrochlorination and fluorination products . Industrial production methods often involve the use of specialized fluorinating reagents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-(trifluoromethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the fluoro or trifluoromethoxy groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles and electrophiles under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under suitable conditions, leading to the formation of various oxidized or reduced products.
Addition Reactions: The compound can also participate in addition reactions, particularly with alkenes and alkynes, forming new carbon-carbon bonds.
Scientific Research Applications
1-Fluoro-2-(trifluoromethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique properties make it a candidate for the development of new drugs and diagnostic agents. Its fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(trifluoromethoxy)ethane exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved often include the formation of stable complexes with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
1-Fluoro-2-(trifluoromethoxy)ethane can be compared with other fluorinated ethane derivatives, such as:
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: This compound has similar structural features but differs in the number and position of fluorine atoms, which can affect its reactivity and applications.
1-Bromo-2-(trifluoromethoxy)ethane: This compound contains a bromine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
819-49-8 |
|---|---|
Molecular Formula |
C3H4F4O |
Molecular Weight |
132.06 g/mol |
IUPAC Name |
1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H4F4O/c4-1-2-8-3(5,6)7/h1-2H2 |
InChI Key |
FDNUMWRNRUUZIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



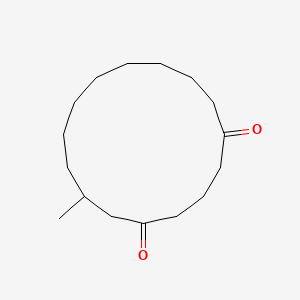
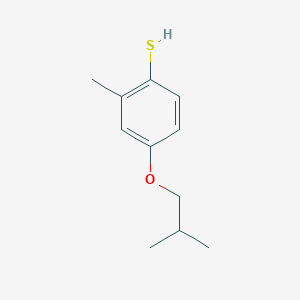
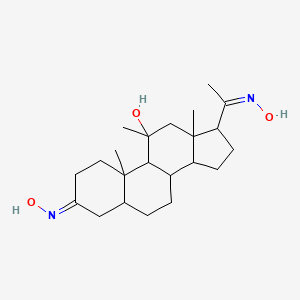
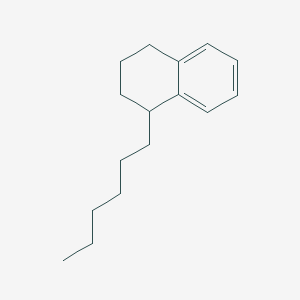
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

